molecular formula C9H12ClN3S B1488505 6-chloro-N-methyl-N-(thiolan-3-yl)pyrimidin-4-amine CAS No. 1250724-90-3

6-chloro-N-methyl-N-(thiolan-3-yl)pyrimidin-4-amine

Cat. No.: B1488505
CAS No.: 1250724-90-3
M. Wt: 229.73 g/mol
InChI Key: WPCZDWJVVRRCSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-methyl-N-(thiolan-3-yl)pyrimidin-4-amine is a chemical compound characterized by its unique structure, which includes a pyrimidin-4-amine core substituted with a chloro group, a methyl group, and a thiolan-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-methyl-N-(thiolan-3-yl)pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidin-4-amine core One common approach is the reaction of a suitable pyrimidin-4-amine derivative with chlorinating agents to introduce the chloro group at the 6-position

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N-methyl-N-(thiolan-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of various substituted pyrimidin-4-amines.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to understand cellular processes and pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-chloro-N-methyl-N-(thiolan-3-yl)pyrimidin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

  • 6-Chloro-N-ethyl-N-(thiolan-3-yl)pyrimidin-4-amine

  • 6-Chloro-N-propyl-N-(thiolan-3-yl)pyrimidin-4-amine

  • 6-Chloro-N-(thiolan-3-yl)pyrimidin-4-amine

Uniqueness: 6-Chloro-N-methyl-N-(thiolan-3-yl)pyrimidin-4-amine stands out due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the methyl group and the thiolan-3-yl moiety provides unique chemical properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in drug development, chemical synthesis, and industrial applications.

Properties

IUPAC Name

6-chloro-N-methyl-N-(thiolan-3-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3S/c1-13(7-2-3-14-5-7)9-4-8(10)11-6-12-9/h4,6-7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCZDWJVVRRCSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCSC1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-methyl-N-(thiolan-3-yl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-N-methyl-N-(thiolan-3-yl)pyrimidin-4-amine
Reactant of Route 3
6-chloro-N-methyl-N-(thiolan-3-yl)pyrimidin-4-amine
Reactant of Route 4
6-chloro-N-methyl-N-(thiolan-3-yl)pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-chloro-N-methyl-N-(thiolan-3-yl)pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
6-chloro-N-methyl-N-(thiolan-3-yl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.